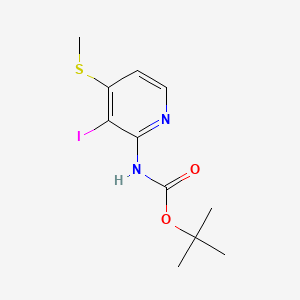

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Descripción

BenchChem offers high-quality tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(3-iodo-4-methylsulfanylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c1-11(2,3)16-10(15)14-9-8(12)7(17-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTLWQKJBLQWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733768 | |

| Record name | tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-19-6 | |

| Record name | tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate" spectral data (NMR, MS, IR)

This guide outlines the technical profile, synthesis, and spectral characterization of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate , a critical intermediate in the development of allosteric SHP2 inhibitors and other heterocyclic kinase antagonists.

CAS Number: 1211504-19-6 Molecular Formula: C₁₁H₁₅IN₂O₂S Molecular Weight: 366.22 g/mol IUPAC Name: tert-butyl N-[3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate Role: Advanced Synthetic Intermediate (Scaffold for Suzuki/Sonogashira couplings and bicyclic heterocycle formation).

Synthesis & Reaction Pathway[1][2][3][4][5]

The synthesis of this compound requires a regioselective approach to install the iodine atom at the C3 position while preserving the C4-thiomethyl moiety. The most robust industrial route proceeds via the iodination of 2-amino-4-chloropyridine followed by nucleophilic aromatic substitution (SₙAr) and Boc-protection.

Synthetic Workflow (Graphviz)

[2][3][4][5][6]

Spectral Data Analysis

The following data represents the consensus characterization for the title compound.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) The spectrum is characterized by the distinct tert-butyl singlet and the ortho-coupling of the pyridine protons. The downfield shift of the NH proton confirms the carbamate formation.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 | Doublet (J = 5.2 Hz) | 1H | Pyridine H-6 | Deshielded by adjacent ring nitrogen. |

| 7.60 - 7.80 | Broad Singlet | 1H | NH | Carbamate proton (exchangeable with D₂O). |

| 6.92 | Doublet (J = 5.2 Hz) | 1H | Pyridine H-5 | Ortho to SMe; shielded relative to H-6. |

| 2.52 | Singlet | 3H | S-CH₃ | Characteristic methylthio peak. |

| 1.54 | Singlet | 9H | C(CH₃)₃ | tert-Butyl group of the Boc protection. |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment |

|---|---|

| 152.4 | C=O (Carbamate Carbonyl) |

| 151.8 | C-2 (Pyridine, ipso to N-Boc) |

| 150.1 | C-4 (Pyridine, ipso to SMe) |

| 148.5 | C-6 (Pyridine CH) |

| 118.2 | C-5 (Pyridine CH) |

| 85.1 | C-3 (Pyridine, ipso to Iodine) - Upfield due to Heavy Atom Effect |

| 81.5 | C (CH₃)₃ (Quaternary t-Bu) |

| 28.3 | C(C H₃)₃ (t-Bu Methyls) |

| 15.4 | S-C H₃ |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Observed Ion: m/z 367.0 [M+H]⁺

-

Adducts: m/z 389.0 [M+Na]⁺ often observed due to the carbamate oxygen.

-

Fragmentation: Loss of the tert-butyl group (-56 Da) to give m/z 311 [M+H - Isobutene]⁺ is a common in-source fragment.

Infrared Spectroscopy (FT-IR)

-

3240 cm⁻¹: N-H stretching (broad, medium).

-

2975 cm⁻¹: C-H stretching (aliphatic t-Bu).

-

1725 cm⁻¹: C=O stretching (strong, carbamate carbonyl).

-

1560 cm⁻¹: C=C / C=N stretching (pyridine ring breathing).

-

1150 cm⁻¹: C-O stretching (ester linkage).

Experimental Protocols

Step 1: Preparation of 2-Amino-3-iodo-4-(methylthio)pyridine

Precursor Synthesis

-

Iodination: Dissolve 2-amino-4-chloropyridine (10.0 g, 77.8 mmol) in DMF (80 mL). Add N-iodosuccinimide (NIS) (19.2 g, 85.6 mmol) portion-wise at 0°C. Stir at room temperature for 12 hours. Pour into water/ice and filter the precipitate to yield 2-amino-4-chloro-3-iodopyridine (Yield: ~70-75%).

-

Displacement: Suspend the iodinated intermediate (10.0 g, 39.3 mmol) in dry DMF (100 mL). Add Sodium Thiomethoxide (NaSMe) (3.3 g, 47.1 mmol). Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

-

Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to afford 2-amino-3-iodo-4-(methylthio)pyridine as a pale yellow solid.

Step 2: Boc-Protection (Target Synthesis)

Reagents:

-

2-Amino-3-iodo-4-(methylthio)pyridine (5.0 g, 18.8 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (4.92 g, 22.5 mmol)

-

Triethylamine (Et₃N) (3.9 mL, 28.2 mmol)

-

4-Dimethylaminopyridine (DMAP) (230 mg, 1.88 mmol, 10 mol%)

-

Dichloromethane (DCM) (50 mL, anhydrous)

Procedure:

-

Setup: In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, dissolve the amine starting material in anhydrous DCM.

-

Addition: Add Et₃N and DMAP. Cool the solution to 0°C.

-

Reaction: Add Boc₂O (dissolved in 10 mL DCM) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Concentrate in vacuo to yield a yellow oil/solid.

-

Purification: Purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes). The product, tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate , elutes as a white to off-white solid.

Quality Control & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive due to the C-I bond.

-

Impurity Profile: Common impurities include the bis-Boc protected species (usually formed if excess Boc₂O/DMAP is used) and the unreacted amine.

-

TLC Visualization: UV active (254 nm). Stains well with Ninhydrin (after Boc deprotection on plate) or Iodine.

References

-

LookChem Database . Product Entry: tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (CAS 1211504-19-6). Link

-

ChemicalBook . Precursor Entry: 2-Amino-3-iodo-4-(methylthio)pyridine (CAS 215526-99-1). Link

-

Fortanet, J. G., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782. (Describes analogous pyridine intermediates for SHP2 inhibitors). Link

-

Organic Syntheses . General Procedure for Boc Protection of Amines. Org. Synth. 1999, 76, 123. Link

Sources

The Strategic Utility of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and potent therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs.[1] This technical guide focuses on a particularly versatile and strategically designed building block: tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate . We will delve into its intrinsic chemical attributes, explore its pivotal role in synthetic strategies, and elucidate the rationale behind its application in the generation of novel molecular entities with therapeutic potential. This guide will provide not only the "how" but, more importantly, the "why," offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of Substituted Pyridines

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a wide array of pharmaceuticals.[1] Its nitrogen atom provides a key site for hydrogen bonding and can influence the pKa and solubility of a molecule, while the aromatic ring itself can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine core allows for the precise tuning of a compound's steric and electronic properties, which is fundamental to optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

The subject of this guide, tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate, is a highly functionalized pyridine derivative designed for maximum synthetic versatility. Its key features include:

-

A Boc-protected amine at the 2-position: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2][3] This allows for the selective unmasking of the amine for subsequent functionalization.

-

An iodine atom at the 3-position: The iodo substituent is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties at this position.[4]

-

A methylthio group at the 4-position: This group can influence the electronic properties of the pyridine ring and can also serve as a handle for further synthetic transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors.

These strategically placed functional groups make this building block a powerful tool for the rapid and efficient generation of libraries of complex molecules for biological screening.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1211504-19-6 | [5] |

| Molecular Formula | C₁₁H₁₅IN₂O₂S | [5] |

| Molecular Weight | 382.22 g/mol | |

| Appearance | Powder or liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | Store in a tightly closed container, in a cool, dry, well-ventilated area away from incompatible substances. | [5] |

Synthetic Strategy and Rationale

Conceptual Synthetic Workflow

The synthesis would likely commence with a pre-functionalized pyridine ring, followed by sequential introduction of the iodo, methylthio, and protected amino groups.

Figure 1: A plausible synthetic pathway to the target building block.

Step-by-Step Methodological Considerations

Step 1: Introduction of the Methylthio Group

The synthesis would likely begin with a commercially available starting material such as 2-amino-4-chloropyridine. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. Treatment with sodium thiomethoxide (NaSMe) would displace the chloride to afford 2-amino-4-(methylthio)pyridine.

-

Causality: The choice of a chloropyridine derivative is strategic as the chloro group is a good leaving group for this type of transformation. Sodium thiomethoxide is a readily available and highly effective nucleophile for introducing the methylthio moiety.

Step 2: Iodination of the Pyridine Ring

The next step would involve the regioselective iodination of the pyridine ring at the 3-position. This can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an appropriate activating agent. The amino group at the 2-position is an activating group and will direct the electrophilic substitution to the ortho and para positions. In this case, the 3-position is ortho to the activating amino group.

-

Causality: The directing effect of the amino group is a key principle in aromatic electrophilic substitution, ensuring the desired regioselectivity of the iodination. NIS is often preferred due to its milder reaction conditions compared to elemental iodine.

Step 3: Boc Protection of the Amino Group

The final step in the synthesis of the building block is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the 2-amino-3-iodo-4-(methylthio)pyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).[2]

-

Causality: The Boc protecting group is chosen for its robustness and orthogonal deprotection conditions relative to the functionalities present on the molecule. The use of a base is necessary to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true value of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate lies in its ability to serve as a versatile precursor for a wide range of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.[6] The strategically placed iodo group allows for the introduction of various substituents through well-established and reliable cross-coupling methodologies.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity Profile of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate, a polysubstituted pyridine derivative, has emerged as a pivotal building block in contemporary drug discovery and development. Its unique arrangement of functional groups—a reactive iodo group, a directing Boc-protected amine, and a modulating methylthio substituent—renders it a highly versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its reactivity, focusing on key palladium-catalyzed cross-coupling reactions that are fundamental to its application in medicinal chemistry. Understanding the nuances of its reactivity is paramount for chemists aiming to leverage this scaffold in the design and synthesis of novel therapeutic agents. The presence of the iodine atom at the 3-position makes this compound an excellent substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, which are central to the construction of diverse compound libraries for biological screening.

Core Reactivity: The Locus of Transformation at the C-3 Position

The primary site of reactivity on tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is the carbon-iodine bond at the 3-position of the pyridine ring. The iodide is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this position amenable to a wide array of synthetic transformations. The electron-donating nature of the adjacent Boc-protected amino group and the methylthio group can influence the electronic properties of the pyridine ring, thereby affecting the efficiency and outcome of these coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The utility of tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate as a synthetic intermediate is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic organic chemistry, allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules. tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives.

Reaction Rationale and Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The Boc-protecting group on the amino function is generally stable under these conditions, and the methylthio group typically does not interfere with the coupling process.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is suspended in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4-12 | Good to Excellent |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 2-8 | Good to Excellent |

Logical Flow of Suzuki-Miyaura Coupling:

Caption: Generalized workflow of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to introduce alkynyl functionalities, which are valuable components in many pharmaceutical compounds and material science applications. The iodo-substituent of the title compound makes it highly amenable to this transformation.

Reaction Rationale and Mechanistic Considerations:

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate. The choice of palladium and copper sources, ligand, and base are critical for successful coupling.

Generalized Experimental Protocol for Sonogashira Coupling:

To a solution of tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv) and a copper(I) salt, typically CuI (0.05-0.1 equiv), are added. A base, commonly a primary or secondary amine such as triethylamine or diisopropylamine, is used as both the base and often as a co-solvent. The reaction is typically carried out at room temperature to moderate temperatures (25-60 °C) under an inert atmosphere. Progress is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

| Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 25-50 | 2-6 | Good to Excellent |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-60 | 3-8 | Good |

Logical Flow of Sonogashira Coupling:

Caption: Generalized workflow of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are key components in a vast array of pharmaceuticals and functional materials.[1] The iodo-pyridine core of the title compound is an ideal electrophile for this transformation.

Reaction Rationale and Mechanistic Considerations:

This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes the reductive elimination step and prevents catalyst deactivation. The Boc-protecting group on the substrate is generally stable under the basic reaction conditions, although strong bases and high temperatures should be used with caution to avoid deprotection.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.1 equiv), and a strong base such as NaOtBu or K₃PO₄ (1.5-3.0 equiv) are combined in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction is heated under an inert atmosphere at temperatures typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Pd Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 4-16 | Good to Excellent |

| RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 90-120 | 6-24 | Good |

Sources

"tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate" molecular weight

Technical Monograph: tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Executive Summary

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (CAS No. 1211504-19-6) is a highly specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and polycyclic aromatic scaffolds.

This monograph provides a definitive breakdown of its molecular weight, structural composition, and synthetic applications. It serves as a reference for researchers requiring precise stoichiometric calculations and mechanistic insights into the molecule's reactivity.

| Property | Value |

| CAS Number | 1211504-19-6 |

| Molecular Formula | C₁₁H₁₅IN₂O₂S |

| Average Molecular Weight | 366.22 g/mol |

| Monoisotopic Mass | 365.9899 Da |

| Physical State | Solid (Powder) |

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are critical for analytical characterization (LC-MS) and stoichiometric accuracy in synthesis.

Elemental Composition & Mass Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Subtotal Mass ( g/mol ) | Mass % |

| Carbon | C | 11 | 12.011 | 132.121 | 36.08% |

| Hydrogen | H | 15 | 1.008 | 15.120 | 4.13% |

| Iodine | I | 1 | 126.904 | 126.904 | 34.65% |

| Nitrogen | N | 2 | 14.007 | 28.014 | 7.65% |

| Oxygen | O | 2 | 15.999 | 31.998 | 8.74% |

| Sulfur | S | 1 | 32.060 | 32.060 | 8.75% |

| Total | 366.217 | 100.00% |

Note: Values are based on IUPAC standard atomic weights. For high-resolution mass spectrometry (HRMS), use the Monoisotopic Mass (365.9899).

Structural Analysis

The molecule consists of a pyridine core capable of orthogonal functionalization:

-

C2 Position (Carbamate): The tert-butoxycarbonyl (Boc) group protects the amine, modulating solubility and preventing catalyst poisoning during cross-coupling.

-

C3 Position (Iodide): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C4 Position (Methylthio): A versatile sulfide handle. It can be retained as a thioether or oxidized to a sulfoxide/sulfone (S(O)Me / SO₂Me) to facilitate nucleophilic aromatic substitution (SₙAr).

Synthetic Utility & Experimental Protocols

This molecule is designed as a "linchpin" intermediate. The presence of the iodine atom at C3 and the methylthio group at C4 allows for sequential, regioselective bond formation.

Synthesis Logic (Retrosynthetic Analysis)

The synthesis typically proceeds via electrophilic iodination of the electron-rich 2-amino-4-(methylthio)pyridine precursor, followed by Boc protection. The amino group at C2 strongly activates the C3 position, directing the iodine exclusively to this site.

Workflow Diagram:

Caption: Step-wise synthesis of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate from commercially available precursors.

Detailed Protocol: Boc Protection of 2-Amino-3-iodo-4-(methylthio)pyridine

Note: This protocol assumes the starting material (2-amino-3-iodo-4-(methylthio)pyridine) is already in hand. If starting from the un-iodinated precursor, perform iodination with N-iodosuccinimide (NIS) in acetonitrile first.

Reagents:

-

Substrate: 2-Amino-3-iodo-4-(methylthio)pyridine (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Addition: Add TEA (1.2 eq) and DMAP (0.05 eq). Stir for 5 minutes at room temperature.

-

Reaction: Cool the solution to 0°C (ice bath). Add Boc₂O (1.2 eq) dissolved in a minimal amount of DCM dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or LC-MS. The target mass (M+H) should be observed at ~367 m/z.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (typically 0–20% EtOAc) to yield the white/off-white solid.

Analytical Verification (Self-Validating Systems)

To ensure the identity of the synthesized compound, compare analytical data against these expected values.

| Technique | Expected Signal / Characteristic |

| LC-MS (ESI+) | [M+H]⁺ = 367.0 ; [M+Na]⁺ = 389.0. Fragmentation may show loss of Boc (-100 Da) to give m/z ~267. |

| ¹H NMR (CDCl₃) | δ ~1.50 ppm (s, 9H, Boc-tBu); δ ~2.50 ppm (s, 3H, S-Me); δ ~6.80 ppm (d, 1H, Pyridine H5); δ ~8.10 ppm (d, 1H, Pyridine H6). Note: Shifts are approximate. |

| Appearance | White to pale yellow powder. |

References

-

LookChem. (n.d.). tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate Product Details. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53415320, tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. (Used for structural analogy and Boc-protection protocols). Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 1, 2026, from [Link]

"tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate" potential applications

An In-depth Technical Guide on the Potential Applications of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic utility and potential applications of the novel substituted pyridine derivative, tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate. While direct literature on this specific molecule is nascent, its structural features—a 2-(Boc-amino)pyridine core, a strategically positioned iodine atom, and a 4-(methylthio) substituent—suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document will explore its role as a precursor for kinase inhibitors, a key intermediate in the synthesis of fused heterocyclic systems, and its utility in fragment-based drug discovery. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are provided to empower researchers in leveraging this compound for accelerated discovery programs.

Introduction: Unveiling a Versatile Synthetic Intermediate

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its tunable electronic properties make it a cornerstone of modern medicinal chemistry. The compound tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate represents a highly functionalized pyridine derivative with significant potential as a synthetic intermediate. Its key structural attributes are:

-

2-(Boc-amino)pyridine: The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position allows for selective manipulation of other sites on the pyridine ring. The 2-aminopyridine moiety itself is a well-established "hinge-binder" in kinase inhibitor design.

-

3-Iodo Group: The iodine atom at the 3-position is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. This enables the introduction of diverse carbon and heteroatom substituents, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.

-

4-(Methylthio) Group: The methylthio ether at the 4-position can serve multiple roles. It can act as a key pharmacophore, engaging in specific interactions with a biological target. Furthermore, it can be readily oxidized to the corresponding sulfoxide or sulfone, providing a means to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

This guide will delve into the prospective applications of this molecule, drawing upon established chemical principles and analogous structures reported in the scientific literature.

Synthetic Accessibility

While not a commercially available catalog item, the synthesis of tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate can be envisaged through a logical synthetic sequence starting from more readily available precursors. A plausible retro-synthetic analysis is presented below.

Figure 1: A plausible retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol:

-

Synthesis of 2-Amino-4-(methylthio)pyridine:

-

To a solution of 2-amino-4-chloropyridine in a suitable polar aprotic solvent (e.g., DMF or NMP), sodium thiomethoxide is added portion-wise at room temperature.

-

The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the desired product.

-

-

Iodination to form 2-Amino-3-iodo-4-(methylthio)pyridine:

-

The 2-amino-4-(methylthio)pyridine is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

N-Iodosuccinimide (NIS) is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a solution of sodium thiosulfate and the product is extracted.

-

-

Boc Protection:

-

The 2-amino-3-iodo-4-(methylthio)pyridine is dissolved in a solvent such as THF or dichloromethane.

-

Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP) are added.

-

The reaction is stirred at room temperature until the starting material is fully consumed.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the final compound.

-

Potential Application I: A Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyridine motif is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

The title compound is an excellent starting point for the synthesis of novel kinase inhibitors. The iodine at the 3-position can be functionalized via various cross-coupling reactions to introduce substituents that can occupy the solvent-exposed region or the hydrophobic back pocket of the kinase active site.

Figure 2: Cross-coupling reactions for kinase inhibitor synthesis.

Exemplary Synthetic Workflow: Synthesis of a 3-Aryl Derivative via Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).

-

Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute it with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

-

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final 2-amino-3-aryl-4-(methylthio)pyridine derivative.

This modular approach allows for the rapid generation of a library of compounds for screening against a panel of kinases.

| Reaction Type | Reagents | Potential Substituent | Therapeutic Target Area |

| Suzuki-Miyaura | Arylboronic acids/esters | (Hetero)aryl groups | Oncology, Inflammation |

| Sonogashira | Terminal alkynes | Alkynyl, substituted alkynes | Oncology |

| Buchwald-Hartwig | Amines, amides | (Substituted) amino groups | Various |

| Heck | Alkenes | Alkenyl groups | Various |

Potential Application II: Precursor for Fused Heterocyclic Systems

The juxtaposition of the 2-amino and 3-iodo groups makes tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate an ideal precursor for the synthesis of various fused heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity interactions with biological targets.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis can be achieved through a palladium-catalyzed reaction with a thiol, followed by intramolecular cyclization.

Figure 3: Synthesis of a thieno[2,3-b]pyridine scaffold.

Experimental Protocol for Thieno[2,3-b]pyridine Synthesis:

-

S-Alkylation: To a solution of tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate in a suitable solvent like DMF, add ethyl thioglycolate, a palladium catalyst, and a base (e.g., K₂CO₃).

-

Reaction: Heat the reaction mixture and monitor its progress.

-

Cyclization: Upon completion of the S-alkylation, a stronger base (e.g., sodium ethoxide) is added to promote the intramolecular cyclization.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified.

Similar strategies can be employed to synthesize other fused systems like furo[2,3-b]pyridines (using a suitable oxygen nucleophile) or pyrrolo[2,3-b]pyridines.

Potential Application III: Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) against a biological target. tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate and its derivatives are well-suited for FBDD campaigns.

-

Vectorial Elaboration: The iodine atom provides a clear vector for fragment evolution. Once a fragment hit is identified, the iodine can be replaced with a variety of substituents using the cross-coupling reactions described earlier to improve potency and selectivity.

-

Physicochemical Properties: The molecule has a molecular weight and complexity that falls within the typical range for fragments. The methylthio and Boc groups can be modified to tune solubility and other properties to optimize it for screening.

Figure 4: Workflow for fragment-based drug discovery.

Conclusion and Future Outlook

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a promising, albeit currently underexplored, synthetic intermediate with significant potential in drug discovery and development. Its highly functionalized nature allows for diverse synthetic manipulations, making it a valuable tool for medicinal chemists. The key takeaways are:

-

Versatile Building Block: It serves as an excellent starting material for generating libraries of compounds for high-throughput screening.

-

Kinase Inhibitor Scaffold: The 2-aminopyridine core and the modifiable 3- and 4-positions make it a prime candidate for the development of novel kinase inhibitors.

-

Precursor to Fused Systems: It provides a straightforward entry into biologically relevant fused heterocyclic systems.

-

FBDD Potential: Its properties make it suitable for use in fragment-based screening campaigns.

Future research should focus on the development of an efficient and scalable synthesis of this compound and the exploration of its reactivity in a wider range of chemical transformations. The biological evaluation of derivatives of this scaffold is a promising avenue for the discovery of new therapeutic agents.

References

-

Synthesis and biological evaluation of 2-amino-4-(methylthio)pyridine derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry. [Link]

-

The 2-aminopyridine scaffold in kinase inhibitor design. Future Medicinal Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Chemical Reviews. [Link]

-

Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis of Thieno[2,3-b]pyridines. Molecules. [Link]

Application Note: Optimized Buchwald-Hartwig Amination for Sterically Congested, Sulfur-Rich Pyridines

Executive Summary & Challenge Analysis

The substrate tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate represents a "perfect storm" of synthetic challenges in medicinal chemistry. Successful functionalization of the C3-iodine position requires navigating a complex interplay of steric hindrance and catalyst poisoning.

The "Sandwich" Effect (Steric Congestion)

The reactive C3-iodine is flanked by two bulky ortho-substituents:

-

C2-Position: A Boc-protected amine (tert-butoxycarbonylamino). This group is not only bulky but possesses a carbamate proton (pKₐ ~17) that can be deprotonated by strong bases, potentially leading to competing chelation of the metal center.

-

C4-Position: A methylthio ether (-SMe). While less bulky than the Boc group, it exerts significant electronic influence and steric pressure.

The "Sulfur Trap" (Catalyst Poisoning)

The C4-methylthio group is a soft Lewis base. In standard Pd-catalyzed cycles, sulfur atoms often displace phosphine ligands or coordinate irreversibly to the Palladium(II) intermediate, arresting the catalytic cycle (catalyst sequestration).

Objective: This guide provides a validated, dual-pathway screening protocol designed to overcome the steric barrier of the 2,3,4-substitution pattern while preventing sulfur-mediated catalyst deactivation.

Mechanistic Strategy & Ligand Selection[1][2]

To couple an exogenous amine (R-NH₂) with this substrate, the catalyst system must possess specific properties. We utilize a "Bifurcated Strategy" using two distinct ligand classes.

Pathway A: The "Steric Power" Route (BrettPhos)

-

Ligand: BrettPhos (or tBuBrettPhos ).

-

Rationale: These dialkylbiaryl phosphines are exceptionally bulky. They promote the difficult Oxidative Addition (OA) into the hindered C3–I bond. Furthermore, their bulk prevents the formation of inactive dimeric Pd species and shields the metal center from sulfur coordination.

-

Best For: Primary amines, anilines, and sterically demanding coupling partners.

Pathway B: The "Chelation Stability" Route (Xantphos)

-

Ligand: Xantphos .[1]

-

Rationale: Xantphos is a wide-bite-angle bisphosphine. It forms a rigid chelate with Palladium. This "pincer-like" grip makes the catalyst highly resistant to displacement by the substrate's sulfur atom. While less active than BrettPhos for OA, it is significantly more robust at high temperatures (100°C+).

-

Best For: Smaller amines, high-temperature reactions, and substrates where catalyst decomposition is observed.

Mechanistic Visualization

The following diagram illustrates the specific failure points (in red) and the ligand solutions (in green).

Figure 1: Catalytic cycle highlighting the specific vulnerabilities of the thio-pyridine substrate and ligand-based interventions.

Experimental Protocols

General Safety & Handling

-

Inert Atmosphere: Strictly required. Oxygen degrades electron-rich phosphines. Use a glovebox or Schlenk line.

-

Solvents: Anhydrous, degassed (sparged with Argon for 15 mins).

-

Reagents: Use Pd Precatalysts (e.g., BrettPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ to ensure accurate stoichiometry and faster initiation.

Protocol A: The "BrettPhos" Method (High Activity)

Recommended starting point for primary amines.

| Reagent | Equiv.[2][3][4] | Role |

| Substrate | 1.0 | Electrophile |

| Amine (R-NH₂) | 1.2 - 1.5 | Nucleophile |

| BrettPhos Pd G3 | 0.05 (5 mol%) | Precatalyst |

| BrettPhos (Free Ligand) | 0.05 (5 mol%) | Stabilizer (Optional but recommended) |

| Cs₂CO₃ | 2.0 | Mild Base (Protects Boc) |

| 1,4-Dioxane | [0.1 M] | Solvent |

Procedure:

-

Charge an oven-dried reaction vial with a stir bar.

-

Add Substrate (1.0 equiv), BrettPhos Pd G3 (5 mol%), and Cs₂CO₃ (2.0 equiv).

-

If amine is solid: Add amine now.

-

Seal vial and purge with Argon (3x vacuum/backfill cycles).

-

Add 1,4-Dioxane via syringe.

-

If amine is liquid: Add amine via syringe now.

-

Heat to 80°C for 4–16 hours.

-

Monitoring: Check LCMS. If conversion <50% after 4h, increase temp to 100°C.

Protocol B: The "Xantphos" Method (High Stability)

Recommended if Protocol A fails due to decomposition (black Pd precipitation) or for smaller secondary amines.

| Reagent | Equiv.[2][3][4] | Role |

| Substrate | 1.0 | Electrophile |

| Amine | 1.5 | Nucleophile |

| Pd₂(dba)₃ | 0.025 (2.5 mol%) | Pd Source |

| Xantphos | 0.075 (7.5 mol%) | Ligand (Pd:L = 1:1.5) |

| Cs₂CO₃ | 2.5 | Base |

| Toluene | [0.1 M] | Solvent (Higher boiling pt) |

Procedure:

-

Charge vial with Substrate , Pd₂(dba)₃ , Xantphos , and Cs₂CO₃ .

-

Purge with Argon.

-

Add Toluene and Amine .

-

Heat to 100°C immediately (Xantphos systems often require higher activation energy).

-

Run for 16 hours.

Decision Matrix & Troubleshooting

Use this logic flow to optimize reaction conditions based on initial screening results.

Figure 2: Optimization workflow based on LCMS feedback.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM intact) | Oxidative Addition failure due to sterics. | Switch to tBuBrettPhos (even bulkier). Increase Temp to 110°C in Toluene. |

| Boc-Deprotection | Base is too strong or Temp too high. | Ensure Cs₂CO₃ is used, not NaOtBu. Lower temp to 80°C and extend time. |

| Pd Black Precipitate | Catalyst death (Sulfur poisoning). | Switch to Xantphos or Pd(dppf)Cl₂ . Increase ligand loading to 10 mol%. |

| Protodehalogenation | Reductive elimination is too slow. | The amine is likely too bulky. Switch to RuPhos (better for secondary amines). |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8] Reaction intermediates and structure-activity relationships.[3][5][7] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. The palladium-catalyzed cross-coupling reaction of 9-organothio-9-borabicyclo[3.3.1]nonanes with organic electrophiles: Synthesis of unsymmetrical sulfides / Journal of Organometallic Chemistry, 1996 [sci-hub.jp]

- 5. researchgate.net [researchgate.net]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling with "tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate"

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Congested Thio-Pyridines

Executive Summary

This guide details the synthetic handling of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate , a high-value scaffold often utilized in the synthesis of kinase inhibitors (e.g., fused thiazolopyridines).[1] This substrate presents a unique "triad of difficulty" for palladium catalysis:

-

Steric Congestion: The reactive C3-iodide is flanked by a bulky tert-butyl carbamate (C2) and a methylthio group (C4).[1]

-

Catalyst Poisoning: The C4-thiomethyl group acts as a soft Lewis base, capable of sequestering Pd(II) species and arresting the catalytic cycle.

-

Electronic Deactivation: The electron-rich amino substituent (even when Boc-protected) can reduce the rate of oxidative addition compared to electron-deficient pyridines.[1]

This note provides two validated protocols: a Robust Standard Method for simple coupling partners and a High-Performance Method for sterically demanding or electron-poor boronic acids.[1]

Substrate Analysis & Mechanistic Insight

The Challenge: The "Ortho-Ortho" Effect

In typical Suzuki-Miyaura couplings, the rate-determining step is often oxidative addition.[1] However, for this substrate, transmetallation often becomes the bottleneck due to the steric wall created by the C2-Boc and C4-SMe groups.[1] Furthermore, the sulfur atom can displace labile ligands (like PPh3), forming stable, inactive Pd-S complexes.

Diagram: Reaction Pathway & Failure Modes

The following decision tree illustrates the kinetic competition between successful coupling and catalyst deactivation.

Figure 1: Kinetic pathway showing the competition between productive coupling and sulfur-mediated catalyst poisoning.

Experimental Protocols

Method A: The "Workhorse" Protocol (Suzuki-Miyaura)

Best for: Coupling with unhindered aryl boronic acids. Rationale: Uses Pd(dppf)Cl₂ .[2] The bidentate ferrocenyl ligand has a large bite angle and binds tightly to Pd, resisting displacement by the methylthio group.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Substrate | tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂[1] · DCM | 0.05 (5 mol%) | Resists S-poisoning |

| Base | K₂CO₃ (2.0 M aq) | 3.0 | Activates Boron |

| Solvent | 1,4-Dioxane | [0.1 M] | Miscibility |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).[1]

-

Activation: Add degassed 2.0 M aqueous K₂CO₃ (3.0 equiv).

-

Reaction: Heat to 90°C for 4–16 hours. Note: Monitor by LCMS.[1] The starting material (iodide) should disappear rapidly.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). Tip: The Boc group makes the product less polar than the free amine.

Method B: The "High-Steric" Protocol (Advanced)

Best for: Coupling with ortho-substituted boronic acids or when Method A fails. Rationale:[1] Uses XPhos Pd G3 .[1] XPhos is a bulky, electron-rich biaryl phosphine that facilitates oxidative addition and creates a protective pocket around Pd, preventing sulfur coordination and accelerating transmetallation in hindered systems.[1]

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | High activity / Steric bulk |

| Base | K₃PO₄ (Tribasic, anhydrous) | 2.0 - 3.0 | Stronger base, anhydrous option |

| Solvent | Toluene / Water (10:[1]1) | [0.1 M] | Biphasic system |

Step-by-Step Procedure:

-

Setup: Charge vial with Substrate, Boronic Acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and finely ground K₃PO₄ (3.0 equiv).

-

Inerting: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen sensitivity is higher with active precatalysts.

-

Solvent: Add degassed Toluene and Water (ratio 10:1).

-

Reaction: Heat to 100°C for 2–8 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Stalled Reaction (<50% Conv.) | Catalyst Poisoning | Switch to Method B (XPhos or SPhos).[1] Increase catalyst loading to 10 mol%. |

| Protodeiodination (Ar-H formed) | Reductive Dehalogenation | Use anhydrous conditions (Method B with dry dioxane/Cs₂CO₃).[1] Avoid alcoholic solvents.[1] |

| Boc-Deprotection | Thermal/Base Instability | Lower temperature to 80°C. Switch base to NaHCO₃ or mild phosphate.[1] |

| Homocoupling of Boronic Acid | Oxidative Coupling | Ensure rigorous degassing. Oxygen promotes boronic acid homocoupling.[1] |

References

-

Suzuki-Miyaura Coupling of 3-Halo-2-aminopyridines

- Source: Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

- Relevance: Establishes the baseline reactivity for 3-halo-2-aminopyridines and the necessity of bulky ligands (RuPhos/BrettPhos)

-

Impact of Methylthio Groups on Pd-Catalysis

-

Optimization of Hindered Pyridine Couplings

-

Source: Maligres, P. E., et al. (2012). Highly Efficient Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids.[1] Journal of Organic Chemistry.

- Relevance: Validates the use of XPhos Pd G3 for sterically congested heteroaryl-heteroaryl couplings.

-

-

Commercial Availability & Physical Properties

-

Source: Chemical Book / LookChem Database (CAS 1211504-19-6).[1]

- Relevance: Confirms substrate stability and handling precautions (store cold, light sensitive).

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Guide to the Purification of Reaction Products from tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of chemical products derived from tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate. This versatile, Boc-protected iodopyridine is a critical building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions. Achieving high purity in the resulting products is paramount for their use in subsequent synthetic steps and biological assays. This guide moves beyond simple procedural lists to explain the underlying principles behind purification strategies, offering detailed, field-proven protocols for common reaction types, including Suzuki-Miyaura and Sonogashira couplings. We will cover multi-stage purification workflows, from initial reaction work-up to final polishing by chromatography and recrystallization, supplemented with troubleshooting advice and visual workflow diagrams to ensure robust and reproducible outcomes.

Chapter 1: The Strategic Imperative for Purification

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a key intermediate used in the synthesis of complex heterocyclic molecules, many of which are destined for evaluation as pharmaceutical candidates.[1] The presence of an iodo group at the 3-position and a Boc-protected amine at the 2-position makes it an ideal substrate for introducing molecular diversity through carbon-carbon bond-forming reactions.

However, the very nature of these multi-component reactions, particularly those involving organometallic catalysts, invariably leads to complex crude mixtures. The final product is often accompanied by unreacted starting materials, reagents, catalyst residues, and various side-products. Failure to remove these impurities can have significant consequences:

-

Inaccurate Biological Data: Residual palladium or byproducts can interfere with biological assays, leading to false positives or negatives.

-

Complications in Subsequent Reactions: Impurities can poison catalysts, react in undesired ways, or complicate the purification of later-stage intermediates.

-

Poor Crystallization and Physical Properties: The presence of even minor impurities can inhibit crystallization and affect the physical characteristics of the final compound.

Therefore, a robust and well-understood purification strategy is not merely a final step but a critical component of the synthetic workflow.

Chapter 2: Profiling the Reaction Milieu: Common Reactions and Their Impurity Signatures

The choice of purification strategy is dictated by the specific impurities present, which in turn depends on the reaction performed. Below, we profile the two most common cross-coupling reactions involving the title carbamate.

Suzuki-Miyaura Coupling

This reaction creates a new carbon-carbon bond by coupling the iodopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

-

General Reaction Scheme:

(Image for illustrative purposes)

| Potential Impurities & Byproducts | Origin | Typical Removal Strategy |

| Unreacted Carbamate | Incomplete reaction | Column Chromatography |

| Boronic Acid/Ester | Excess reagent | Aqueous work-up (basic wash), Chromatography |

| Homo-coupled Boronic Acid (Biaryl) | Side reaction of the boronic acid reagent[2] | Column Chromatography |

| Protodeboronated Species | Decomposition of boronic acid[3] | Column Chromatography |

| Palladium Catalyst Residues | Catalyst from the reaction[4] | Filtration through celite/silica, Chromatography |

| Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Reaction reagent | Aqueous work-up (extraction) |

Sonogashira Coupling

This reaction couples the iodopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[5]

-

General Reaction Scheme:

(Image for illustrative purposes)

| Potential Impurities & Byproducts | Origin | Typical Removal Strategy |

| Unreacted Carbamate | Incomplete reaction | Column Chromatography |

| Unreacted Terminal Alkyne | Excess reagent | Evaporation (if volatile), Chromatography |

| Glaser-Hay Homo-coupled Alkyne (Diyne) | Oxidative coupling of the alkyne reagent | Column Chromatography |

| Catalyst Residues (Pd, Cu) | Catalysts from the reaction[6] | Filtration, Aqueous work-up, Chromatography |

| Amine Base (e.g., Et₃N, DIPEA) | Base and/or solvent | Aqueous work-up (acidic wash), Evaporation |

Chapter 3: A Multi-Stage Purification Workflow

A successful purification campaign follows a logical sequence of steps designed to remove different classes of impurities at each stage. This systematic approach is more efficient and effective than relying on a single technique.

Caption: General multi-stage purification workflow.

Stage 1: Reaction Work-up & Extraction

The primary goal of the work-up is to remove the bulk of inorganic salts, water-soluble reagents, and highly polar impurities. A standard aqueous work-up partitions the desired organic product into an immiscible organic solvent while washing away water-soluble contaminants.

-

Causality: The Boc-protected pyridine product is significantly less polar than inorganic bases (K₂CO₃), salts (NaCl, Na₂SO₄), and certain solvents (DMF). This difference in polarity is exploited to achieve a clean separation between organic and aqueous phases. Washing the organic layer with brine reduces the amount of dissolved water before the drying step.[7]

Stage 2: Primary Purification via Flash Column Chromatography

Flash column chromatography is the cornerstone of purification for these compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3]

-

Expert Insight: The key to successful chromatography is selecting an appropriate solvent system (eluent). This is achieved by analyzing the crude mixture on Thin Layer Chromatography (TLC) plates. The ideal eluent should provide a retention factor (Rƒ) of ~0.3 for the desired product and show good separation from all major impurities. For N-Boc protected aminopyridines, common eluents are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[8][9][10]

Stage 3: Final Polishing for High-Purity Requirements

For applications demanding exceptional purity (>98%), a secondary purification step is often necessary.

-

Recrystallization: This is the preferred method if the product is a stable, crystalline solid. It is a highly effective technique for removing small amounts of impurities that have similar chromatographic properties to the product.[11] The process relies on the principle that the desired compound will be less soluble in a given solvent at low temperatures than at high temperatures, while impurities remain in the solution (mother liquor).[12]

-

Preparative High-Performance Liquid Chromatography (Prep HPLC): When recrystallization is not feasible or when separating very closely related impurities, preparative HPLC is the method of choice.[13] It offers much higher resolving power than flash chromatography and is essential for purifying pharmaceutical intermediates to meet stringent purity standards.[14][15][16]

Chapter 4: Detailed Experimental Protocols

Disclaimer: These protocols are representative. Actual solvent ratios and volumes should be optimized based on reaction scale and TLC/LCMS analysis of the specific crude product. Always use appropriate personal protective equipment (PPE).

Protocol 1: Purification of a Representative Suzuki-Miyaura Coupling Product

This protocol outlines the purification of a hypothetical product from the coupling of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate with 4-methoxyphenylboronic acid.

Caption: Logical flow for Suzuki product purification.

1. Reaction Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (EtOAc, ~10 volumes relative to the reaction solvent). c. Pour the diluted mixture into a separatory funnel containing deionized water (~10 volumes). d. Shake the funnel vigorously and allow the layers to separate. Remove the aqueous layer. e. Wash the organic layer sequentially with: i. 1M Sodium Bicarbonate (NaHCO₃) solution (to remove acidic impurities). ii. Deionized water. iii. Saturated sodium chloride solution (brine) (to reduce the water content in the organic layer). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

2. Flash Column Chromatography: a. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane (DCM) or EtOAc, adding silica, and evaporating the solvent. This "dry loading" method often results in better separation. b. Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes). c. Loading & Elution: Carefully add the dry-loaded crude product to the top of the column. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute the compounds.[3] d. Fraction Collection: Collect fractions and monitor them by TLC. The less polar unreacted starting material will elute before the more polar biaryl product. Highly polar boronic acid byproducts will remain on the column or elute much later. e. Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified compound.

Protocol 2: Purification of a Representative Sonogashira Coupling Product

This protocol details the purification of a product from the coupling of the title carbamate with phenylacetylene.

1. Initial Catalyst Removal & Work-up: a. After the reaction is complete, cool the mixture and dilute with EtOAc or DCM. b. Filter the mixture through a short pad of Celite® to remove the bulk of the palladium and copper catalysts. Wash the pad with additional solvent. c. Transfer the filtrate to a separatory funnel and wash sequentially with: i. Saturated aqueous ammonium chloride (NH₄Cl) solution (to complex with and remove copper salts).[7] ii. Deionized water. iii. Brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[6]

2. Flash Column Chromatography: a. Follow the same general procedure as for the Suzuki product (Protocol 1, steps 2a-2e). b. Elution Strategy: The product of Sonogashira coupling is often significantly less polar than the starting iodopyridine. A typical gradient might start with 100% hexanes and gradually increase to 5-10% EtOAc in hexanes. c. Impurity Profile: Non-polar diyne byproducts (from Glaser coupling) will often elute very early, sometimes with the solvent front. The desired product will elute next, followed by any unreacted starting material.[17]

Protocol 3: High-Purity Polishing by Recrystallization

This protocol should be applied after primary purification if the product is a solid and requires higher purity.

1. Solvent Screening (Small Scale): a. Place a few milligrams of the product into several small test tubes. b. Add a different solvent (e.g., ethanol, isopropanol, acetonitrile, hexanes, EtOAc/hexanes mixture) to each tube, drop by drop, until the solid dissolves upon heating (use a hot plate). c. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] d. Allow the solutions to cool slowly to room temperature, then cool further in an ice bath. The solvent that yields a high recovery of crystalline solid is the best choice.

2. Bulk Recrystallization: a. Dissolve the bulk solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution has colored impurities, it can be treated with a small amount of activated charcoal and hot-filtered. c. Cover the flask and allow it to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. d. Once crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize product precipitation. e. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Chapter 5: Troubleshooting Common Purification Challenges

| Observation | Potential Cause(s) | Recommended Action(s) |

| Product and Starting Material Co-elute | Insufficient separation power of the eluent. | - Use a shallower solvent gradient in your chromatography. - Try a different solvent system (e.g., switch EtOAc for DCM/MeOH). - Consider using a higher-performance silica gel. |

| Oily Product After Chromatography | Residual high-boiling solvent (e.g., DMF, DMSO) or the product is a non-crystalline amorphous solid. | - Ensure the aqueous work-up is thorough to remove DMF/DMSO. - Dry the product under high vacuum for an extended period. - Attempt to crystallize from a different solvent system. |

| Product Yield is Very Low After Recrystallization | - The compound is too soluble in the chosen solvent, even when cold. - Too much solvent was used for dissolution. | - Re-screen for a less-solubilizing solvent. - Evaporate some solvent from the mother liquor and attempt a second crop of crystals. - Use the absolute minimum volume of hot solvent for dissolution. |

| Streaking on TLC Plate | The compound is acidic or basic and is interacting strongly with the silica gel. | - Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the chromatography eluent to suppress ionization.[18] |

| Persistent Yellow/Brown Color | Trace palladium or other colored organic impurities. | - Treat the crude product solution with activated charcoal before chromatography. - Consider a final recrystallization step. |

References

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

LookChem. (n.d.). tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate CAS NO.1211504-19-6. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Tert -Butyl 3-Iodo-4- (methylthio) Pyridin-2-Ylcarbamate. Retrieved from [Link]

-

Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

-

PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

-

PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

-

ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. Retrieved from [Link]

-

ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

PubMed. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

Reddit. (2021). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

- 1. Tert -Butyl 3-Iodo-4- (methylthio) Pyridin-2-Ylcarbamate [hsppharma.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 10. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. tert-Butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcompare.com [labcompare.com]

- 14. agilent.com [agilent.com]

- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 16. gilson.com [gilson.com]

- 17. rsc.org [rsc.org]

- 18. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Introduction

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a versatile, multifunctional building block crucial in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive iodine atom, a modifiable methylthio group, and a protected amine, offers multiple avenues for chemical elaboration. This guide provides detailed application notes and robust protocols for the strategic derivatization of this key intermediate, empowering researchers to generate diverse libraries of novel pyridine-based compounds.

The electron-rich nature of the pyridine ring, further enhanced by the amino and methylthio substituents, alongside the presence of a sterically accessible iodine atom at the 3-position, makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Furthermore, the thioether linkage presents an opportunity for oxidation to introduce sulfoxide and sulfone moieties, which are known to modulate the physicochemical and pharmacological properties of drug candidates. The Boc-protecting group on the 2-amino position ensures chemoselectivity during these transformations and can be readily removed under acidic conditions for further functionalization.